molecular formula C10H10N4O B2363049 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-74-9

4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2363049
CAS No.: 338975-74-9
M. Wt: 202.217
InChI Key: ISVHKHNDQGZVKQ-UHFFFAOYSA-N
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Description

“4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound that contains a total of 26 bonds, including 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydrazone, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a pyrazolone ring through a methylene bridge. The pyridine ring carries a methyl group, and the pyrazolone ring carries an amino group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fused Polycyclic Compounds: A study by Nikpassand et al. (2010) describes the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using a compound similar to 4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one. This method yields products rapidly with high efficiency (Nikpassand et al., 2010).
  • Characterization of Schiff Base Ligands: Hayvalı et al. (2010) characterized two new Schiff base ligands related to the compound of interest, using various spectroscopic and crystallographic techniques (Hayvalı et al., 2010).

Pharmaceutical and Biological Applications

  • Antibacterial Activities: Liu et al. (2012) synthesized Schiff bases from a related compound and tested them for antibacterial activity against E. coli, S. aureus, and B. subtilis (Liu et al., 2012).
  • Antioxidant, Antitumor, and Antimicrobial Activities: El‐Borai et al. (2013) reported the synthesis of pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Catalytic and Green Chemistry Applications

  • Nanocatalyst Applications: Rostami and Kordrostami (2020) demonstrated the use of a novel nanocatalyst in synthesizing compounds related to the pyrazol-3-one class (Rostami & Kordrostami, 2020).
  • Environmentally Friendly Bio-Polymer Synthesis: Mosaddegh et al. (2010) utilized cellulose sulfuric acid, a biodegradable and environmentally friendly bio-polymer, for the synthesis of related compounds (Mosaddegh et al., 2010).

Properties

IUPAC Name

4-(pyridin-3-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c15-10-9(7-13-14-10)6-12-5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKLBIAGAXNQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=CC2=CNNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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